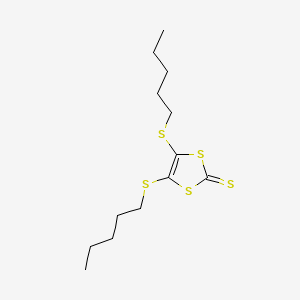

1,3-二噻吩-2-硫酮,4,5-双(戊基硫基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

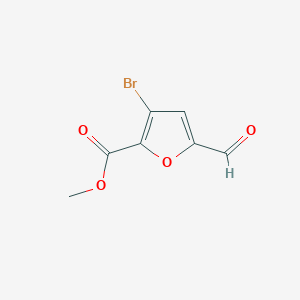

“1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” is an organosulfur compound . It is a derivative of 1,3-dithiole-2-thione, a class of compounds that have received extensive attention due to their intriguing chemical and physical properties .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thione derivatives has been studied extensively. For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . More specific synthesis methods for “1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” are not available in the retrieved papers.科学研究应用

晶体堆积和分子间相互作用

1,3-二噻吩-2-硫酮衍生物,包括 4,5-双(戊基硫基)-变体,因其晶体堆积和弱分子间相互作用而受到研究。对这些化合物的分析,如 4,5-双(溴甲基)-1,3-二噻吩-2-硫酮,显示出堆积模式和相互作用(如氢键和卤素接触)的显着差异,这对于理解分子组装和设计至关重要 (Azov 等人,2011)。

分子加合物形成

对 4,5-双(苯甲酰硫基)-1,3-二噻吩-2-硫酮等衍生物与卤素形成分子加合物的研究揭示了对互补主要和次级键合相互作用的见解。这些发现,通过 X 射线衍射等技术表征,有助于我们理解分子结构和键合机制 (Mancini 等人,2012)。

光化学和光致变色性

研究含有 1,3-二噻吩-2-硫酮衍生物的二芳基乙烯在乙烯键上的光化学和光致变色特性对于理解它们的光化学和光致变色特性非常重要。这项研究涉及 4,5-双(2-甲基-1-苯并噻吩-3-基)-1,3-二噻吩-2-硫酮等化合物,有助于开发在光响应技术中具有潜在应用的材料 (Ortica 等人,2007)。

烷基化和物理性质

对 1,3-二噻吩-2-硫酮化合物及其副产物的烷基化的研究提供了对这些化合物的反应机制和物理性质的宝贵见解。这项研究是开发新的合成策略和了解所得化合物性质的关键 (Petersen 等人,2006)。

合成技术和应用

1,3-二噻吩-2-硫酮(包括四噻吩富瓦烯)的合成是一个重要的研究领域。[4+2] 环加成 1,3-二噻吩-2,4,5-三硫酮低聚物等方法已被综述,有助于合成化学的发展和在各个领域的潜在应用 (Abashev & Shklyaeva, 2006)。

四噻吩富瓦烯衍生物形成

五硫化磷和劳森试剂与 1,3-二噻吩-2-硫酮衍生物反应的详细研究导致了新型四噻吩富瓦烯衍生物。了解这些反应有助于开发具有潜在电子应用的新材料 (Turksoy 等人,2003)。

作用机制

Target of Action

It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .

Mode of Action

The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .

属性

IUPAC Name |

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACZRORIJWJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=S)S1)SCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

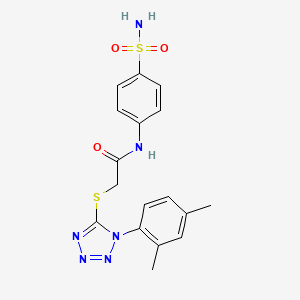

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)

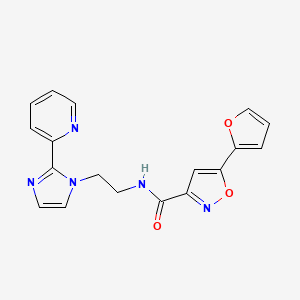

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)

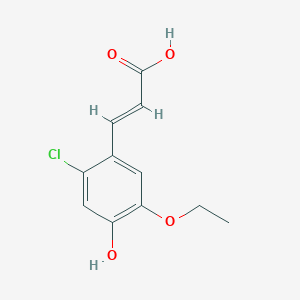

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)